N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique molecular structure, which includes a cyclohexyl group, a nitrophenyl group, and a phenylmethoxypentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 2-nitrophenylsulfenyl chloride to introduce the nitrophenyl group. The final step involves the condensation of the resulting compound with 5-oxo-5-phenylmethoxypentanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and phenylmethoxypentanoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .
Scientific Research Applications
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclohexyl and phenylmethoxypentanoic acid moieties can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylcyclohexanamine: Shares the cyclohexylamine backbone but lacks the nitrophenyl and phenylmethoxypentanoic acid groups.
2-[(2-nitrophenyl)sulfanylamino]propanoic acid: Contains the nitrophenyl group but has a simpler structure compared to the target compound.
Uniqueness
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
CAS No. |
10088-11-6 |
---|---|
Molecular Formula |
C30H41N3O6S |
Molecular Weight |
571.7 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-nitrophenyl)sulfanylamino]-5-oxo-5-phenylmethoxypentanoic acid |
InChI |
InChI=1S/C18H18N2O6S.C12H23N/c21-17(26-12-13-6-2-1-3-7-13)11-10-14(18(22)23)19-27-16-9-5-4-8-15(16)20(24)25;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,14,19H,10-12H2,(H,22,23);11-13H,1-10H2 |
InChI Key |
BCKJSAMMYQTYRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NSC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.